molecular formula C13H21F2NO2 B2854558 Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate CAS No. 2402830-92-4

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate

Cat. No.: B2854558
CAS No.: 2402830-92-4
M. Wt: 261.313
InChI Key: QGNIVYUKNQZERJ-UHFFFAOYSA-N
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Description

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is a synthetic organic compound with the molecular formula C₁₃H₂₁F₂NO₂. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with an amine. This step often requires the use of a catalyst and specific reaction conditions to ensure the formation of the spirocyclic structure.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced through a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions typically require controlled temperatures and inert atmosphere conditions to prevent side reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-fluoro-2-azaspiro[4.6]undecane-4-carboxylate
  • Ethyl 6,6-dichloro-2-azaspiro[4.6]undecane-4-carboxylate
  • Ethyl 6,6-dibromo-2-azaspiro[4.6]undecane-4-carboxylate

Uniqueness

Ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it distinct from its analogs with different halogen atoms .

Properties

IUPAC Name

ethyl 6,6-difluoro-2-azaspiro[4.6]undecane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F2NO2/c1-2-18-11(17)10-8-16-9-12(10)6-4-3-5-7-13(12,14)15/h10,16H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNIVYUKNQZERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CCCCCC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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